

An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1- methylethyl)-

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Cat. No.: B1596366

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of **Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-**, a fluorinated benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. The guide covers chemical identity, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and an expert analysis of its potential biological significance and safety considerations. The strategic incorporation of a fluorine atom is discussed in the context of its potential to modulate metabolic stability and target engagement, making this compound a compelling subject for further investigation.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

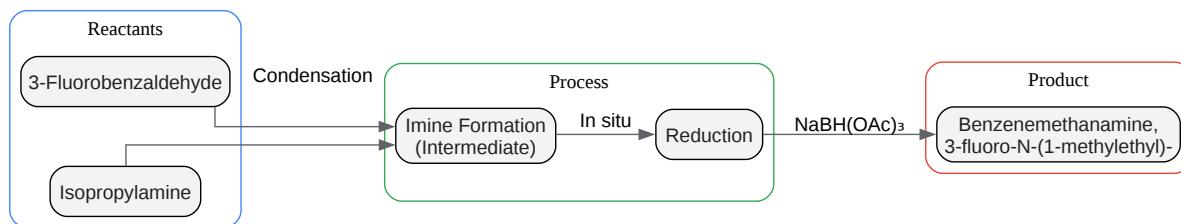
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds,

can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. **Benzene****methanamine, 3-fluoro-N-(1-methylethyl)-** (also known as 3-fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds. While specific research on this molecule is not widely published, its structural motifs—a fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—suggest its potential as a scaffold in the development of novel therapeutics, particularly in the realm of neuroscience and beyond. This guide aims to provide a foundational understanding of its core properties, empowering researchers to explore its potential applications.

Chemical Identity and Nomenclature

Benzene**methanamine, 3-fluoro-N-(1-methylethyl)-** is a substituted benzylamine with a fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the nitrogen atom.

Identifier	Value
Systematic Name	Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Common Name	3-fluoro-N-isopropylbenzylamine
CAS Number	90389-87-0
Molecular Formula	C ₁₀ H ₁₄ FN
Molecular Weight	167.23 g/mol
Canonical SMILES	CC(C)NCC1=CC(=CC=C1)F
InChI Key	Not readily available


Physicochemical Properties: An Expert Estimation

Direct experimental data for the physicochemical properties of **Benzene****methanamine, 3-fluoro-N-(1-methylethyl)-** are not extensively reported. However, we can predict these properties with a high degree of confidence based on the analysis of its structural components and comparison with analogous compounds.

Property	Predicted Value	Rationale and Comparative Analysis
Appearance	Colorless to pale yellow liquid	The non-fluorinated analog, N-isopropylbenzylamine, is a colorless liquid. The introduction of a single fluorine atom is unlikely to significantly alter its physical state at room temperature.
Boiling Point	~210-220 °C	N-isopropylbenzylamine has a boiling point of 200 °C. The addition of a fluorine atom increases the molecular weight and polarity, which is expected to slightly raise the boiling point.
Melting Point	Not Applicable (liquid at STP)	Consistent with the predicted liquid state at standard temperature and pressure.
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.	The presence of the amine group allows for some water solubility through hydrogen bonding, but the aromatic ring and isopropyl group confer significant nonpolar character.
pKa (of the conjugate acid)	~9.0 - 9.5	The pKa of the conjugate acid of N-isopropylbenzylamine is approximately 9.7. The electron-withdrawing nature of the fluorine atom on the benzene ring is expected to slightly decrease the basicity of the amine.

Synthesis and Purification: A Validated Approach

The most direct and widely applicable method for the synthesis of **Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-** is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Materials:

- 3-Fluorobenzaldehyde
- Isopropylamine
- Sodium triacetoxyborohydride (NaBH(OAc)_3)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Caution: The reaction may be exothermic.
- Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to yield the pure **Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-**.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and a doublet for the methyl protons of the isopropyl group (~1.1 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in the aliphatic region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M^+) at $\text{m/z} = 167$. A prominent fragment would be the benzylic cation at $\text{m/z} = 109$ ($\text{C}_7\text{H}_6\text{F}^+$), resulting from the cleavage of the C-N bond.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N stretching band. The C-F bond will also have a characteristic stretching vibration.

Potential Biological Activity and Toxicological Profile

The biological activity of **Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-** has not been explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound known to have been used as a substitute for methamphetamine, suggests that it may possess some activity on the central nervous system. It is important to note that N-isopropylbenzylamine itself is reported to have limited stimulant effects and may be associated with adverse side effects.

The introduction of a fluorine atom at the meta-position of the benzene ring can have several effects on the biological profile:

- **Metabolic Stability:** The strong C-F bond can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.
- **Receptor Binding:** The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, which may influence its binding affinity and selectivity for biological targets.
- **Lipophilicity:** Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.

Toxicological data for this specific compound is not available. However, related benzylamines can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant interest for further research in medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological relevance. The well-established reductive amination protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological and toxicological profile. The insights provided herein are intended to facilitate and encourage future studies to unlock the full potential of this and other fluorinated benzylamines in the development of novel therapeutic agents.

- To cite this document: BenchChem. [An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596366#benzenemethanamine-3-fluoro-n-1-methylethyl-basic-properties\]](https://www.benchchem.com/product/b1596366#benzenemethanamine-3-fluoro-n-1-methylethyl-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com